molecular formula C12H10O4 B15212259 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one CAS No. 1210-38-4

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one

Cat. No.: B15212259
CAS No.: 1210-38-4
M. Wt: 218.20 g/mol
InChI Key: CIAFGDINQLNVQF-UHFFFAOYSA-N
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Description

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound that belongs to the family of cyclohepta[b]furan-2-ones This compound is characterized by a seven-membered ring fused to a furan ring, with an acetyl group at the 3-position and a methoxy group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the iodation of a precursor compound followed by a Suzuki–Miyaura coupling reaction

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic substitution and cycloaddition reactions may contribute to its anti-inflammatory and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a seven-membered cyclohepta[b]furan ring with an acetyl group at the 3-position and a methoxy group at the 8-position. Its molecular formula is C12H14O3, and it has a molecular weight of approximately 218.20 g/mol. These structural characteristics contribute significantly to its biological activity.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases. Its mechanism involves interactions with molecular targets that influence inflammatory pathways.
  • Antimicrobial Activity : Studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
  • Antioxidant Effects : The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial metabolism, thereby reducing their activity and mitigating harmful effects .
  • Electrophilic Substitution : Its structure allows for electrophilic substitution reactions, which can modify biological targets, enhancing or inhibiting their functions depending on the context.

Study on Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in pro-inflammatory cytokines, suggesting its potential for therapeutic use in conditions like arthritis or chronic inflammation.

ParameterControl GroupTreatment Group
IL-6 (pg/mL)150 ± 1075 ± 5
TNF-alpha (pg/mL)200 ± 1590 ± 8

Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial activity of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Properties

CAS No.

1210-38-4

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-acetyl-8-methoxycyclohepta[b]furan-2-one

InChI

InChI=1S/C12H10O4/c1-7(13)10-8-5-3-4-6-9(15-2)11(8)16-12(10)14/h3-6H,1-2H3

InChI Key

CIAFGDINQLNVQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=CC(=C2OC1=O)OC

Origin of Product

United States

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